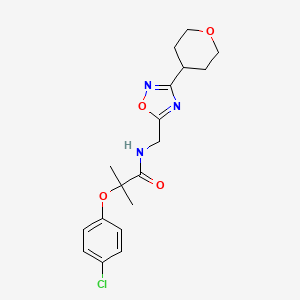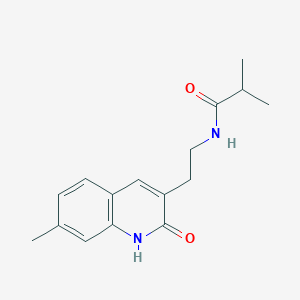![molecular formula C20H19N5O2 B2494089 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1795300-81-0](/img/structure/B2494089.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a class of heterocyclic compounds that have attracted significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds often contain pyrrolopyridine and quinazolinone moieties, known for their pharmacological properties.
Synthesis Analysis
The synthesis of similar compounds involves complex reactions including heterocyclization, Lewis acid catalyzed reactions, and cross-coupling methods. For example, heterocyclization of acetamides with furan diones has been utilized to synthesize five-membered 2,3-dioxo heterocycles, showcasing a methodology that might be relevant for constructing the pyrrolopyridine core of the target compound (Khalturina et al., 2010). Similarly, Lewis acid catalyzed reactions of arylvinylidenecyclopropanes have been employed to yield pyrrolidine and tetrahydroquinoline derivatives, indicating a potential route for the synthesis of complex heterocycles (Lu & Shi, 2007).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one is often elucidated using advanced spectroscopic techniques, including IR, NMR, and mass spectrometry. X-ray crystallography provides detailed insights into the crystalline and molecular structure, aiding in understanding the spatial arrangement and interactions within the molecule (Durgadas et al., 2013).
Chemical Reactions and Properties
Heterocyclic compounds undergo a variety of chemical reactions, including nucleophilic addition, cycloadditions, and aziridination, to form diverse derivatives with potential biological activities. The reactivity can be influenced by substituents on the heterocycle, allowing for the selective synthesis of targeted compounds (Atkinson et al., 1995).
Aplicaciones Científicas De Investigación
Insecticidal Activity
Pyrrolopyridine and quinazoline derivatives have been evaluated for their insecticidal properties. A study by Bakhite et al. (2014) synthesized several pyridine derivatives and tested their toxicity against the cowpea aphid, demonstrating that certain compounds exhibit significant insecticidal activities, potentially four-fold that of known insecticides like acetamiprid (Bakhite et al., 2014).
Antimalarial Activities
Research on pyrroloquinazolinediamine derivatives, such as WR227825, has shown promising antimalarial properties. Derivatives of this compound demonstrated potent cell growth inhibition against Plasmodium falciparum and were highly active against Plasmodium berghei in animal models, suggesting potential for therapeutic application in malaria treatment (Guan et al., 2005).
Therapeutic Applications in Neurodegenerative Diseases
Compounds related to the pyrrolopyridine and quinazoline frameworks have been explored for their therapeutic potential in neurodegenerative diseases. Umar et al. (2019) described 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, highlighting their potential in Alzheimer's disease treatment (Umar et al., 2019).
Anticancer Research
Research into bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo-fused tricyclic heterocycles has revealed their in vivo activity against lymphocytic leukemia, indicating potential applications in anticancer therapy (Anderson et al., 1988).
Chemical Synthesis and Catalysis
Studies have also focused on the synthetic applications of pyrrolopyridine and quinazoline derivatives. For instance, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates demonstrated a protocol for synthesizing pyrrolidine and tetrahydroquinoline derivatives, useful in medicinal chemistry and organic synthesis (Lu & Shi, 2007).
Propiedades
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c26-18(13-25-14-23-17-7-2-1-6-16(17)20(25)27)21-10-4-11-24-12-8-15-5-3-9-22-19(15)24/h1-3,5-9,12,14H,4,10-11,13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSXAGLYUOYLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2494006.png)
![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)
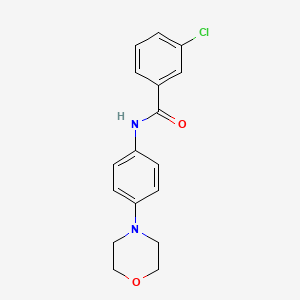
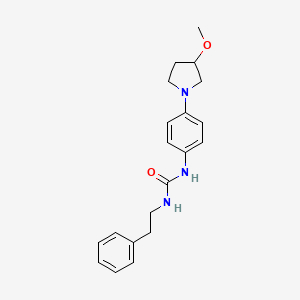

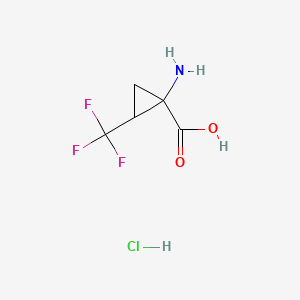
![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)
![(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2494017.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2494020.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)
